Benzoyl-L-citrulline methyl ester
CAS No.: 14325-36-1
Cat. No.: VC21541500
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14325-36-1 |
---|---|
Molecular Formula | C14H19N3O4 |
Molecular Weight | 293.32 g/mol |
IUPAC Name | methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate |
Standard InChI | InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1 |
Standard InChI Key | ARLRYYLMUJSMGC-NSHDSACASA-N |
Isomeric SMILES | COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1 |
SMILES | COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 |
Benzoyl-L-citrulline methyl ester is a versatile compound recognized for its diverse applications in biochemical research, pharmaceutical development, and other industries. It is a derivative of L-citrulline, which plays a crucial role in the urea cycle and belongs to the class of N-acylated amino acids . This compound is widely used as an intermediate in peptide synthesis, drug development, cosmetic formulations, biochemical research, and the food industry .
Peptide Synthesis
Benzoyl-L-citrulline methyl ester serves as a valuable intermediate in peptide synthesis, particularly in the development of novel therapeutics targeting various diseases. Its use in peptide synthesis is crucial for creating complex molecules with specific biological activities .
Drug Development
In pharmaceutical research, this compound is utilized to enhance the bioavailability of certain drugs, thereby improving their effectiveness and reducing side effects. It plays a role in modifying drug structures to achieve better pharmacokinetic profiles .
Cosmetic Formulations
The compound is incorporated into skincare products due to its moisturizing properties, which help improve skin hydration and elasticity. Its application in cosmetics is focused on enhancing skin health and appearance .
Biochemical Research
Researchers use benzoyl-L-citrulline methyl ester in studies related to nitric oxide production, which is crucial for understanding cardiovascular health and other physiological processes. The compound's role in biochemical pathways makes it an important tool for scientific investigation .
Food Industry
In the food industry, it is used as a food additive to enhance flavor profiles and preserve the quality of food products. Its application in food technology is aimed at improving taste and extending shelf life .
Research Findings
Recent studies have explored the hydrolysis of benzoyl-L-citrulline methyl ester by the papain enzyme. This reaction is significant for understanding enzymatic mechanisms and has implications for the synthesis of peptide-based therapies. The hydrolysis process involves the conversion of benzoyl-L-citrulline methyl ester into α-N-benzoyl-L-citrulline and methanol, with a reported turnover number (kcat) of 15.54 ± 1.62 s−1 .
Hydrolysis Reaction Data
Reaction Component | Description |
---|---|
Substrate | Benzoyl-L-citrulline methyl ester |
Enzyme | Papain |
Products | α-N-Benzoyl-L-citrulline, Methanol |
Turnover Number (kcat) | 15.54 ± 1.62 s−1 |
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